Atracurium - 64228-79-1

Atracurium

Catalog Number: EVT-302099
CAS Number: 64228-79-1
Molecular Formula: C53H72N2O12+2
Molecular Weight: 929.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atracurium is a diester compound consisting of pentane-1,5-diol with both hydroxyls bearing 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium-2(1H)-yl]propanoyl groups. It has a role as a muscle relaxant and a nicotinic antagonist. It is a quaternary ammonium ion and a diester.
Atracurium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of atracurium is by means of Neuromuscular Nondepolarizing Blockade.
A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents.
See also: Atracurium Besylate (has salt form).
Source and Classification

Atracurium besilate, the most commonly used form of atracurium, is derived from a series of synthetic processes that involve the modification of naturally occurring compounds. It belongs to the class of neuromuscular blockers, which are further categorized into depolarizing and non-depolarizing agents. Atracurium is specifically a non-depolarizing agent, meaning it competes with acetylcholine at the neuromuscular junction without causing initial muscle contraction.

Synthesis Analysis

Atracurium can be synthesized through various methods that involve multiple chemical reactions. The primary method involves the reaction of tetrahydropapaverine with acrylate esters in an organic solvent, followed by a series of steps that include alkali catalysis and salification with oxalic acid salts.

Technical Details

  1. Initial Reaction: Tetrahydropapaverine is reacted with methyl acrylate or ethyl acrylate.
  2. Alkali Catalysis: The resulting compound undergoes further reaction with pentanediol under basic conditions.
  3. Final Steps: The product is then treated with oxalic acid to yield atracurium besilate intermediates. This method has been noted for its simplicity, high yield, and suitability for industrial production due to mild reaction conditions .
Molecular Structure Analysis

Atracurium has a complex molecular structure characterized by multiple stereocenters and functional groups.

Structure and Data

  • Chemical Formula: C65_{65}H82_{82}N2_2O18_{18}S2_2
  • Molar Mass: 1243.49 g/mol
  • Melting Point: 85 to 90 °C (185 to 194 °F)

The molecular structure includes quaternary ammonium groups, which are responsible for its neuromuscular blocking properties. Atracurium exists as a mixture of stereoisomers due to its four stereocenters, resulting in ten possible configurations .

Chemical Reactions Analysis

Atracurium undergoes several important chemical reactions during its synthesis and metabolism.

Reactions and Technical Details

  1. Synthesis Reactions: The synthesis involves esterification and alkylation reactions.
  2. Metabolic Pathways: Atracurium is primarily metabolized via Hofmann elimination—a process that occurs at physiological pH—leading to the formation of laudanosine, a metabolite with potential central nervous system effects .
Mechanism of Action

The mechanism by which atracurium exerts its effects involves competitive inhibition at the neuromuscular junction.

Process and Data

  • Atracurium competes with acetylcholine for binding at nicotinic receptors on the motor end plate.
  • This blockade prevents muscle contraction, leading to paralysis.
  • The onset time for atracurium is typically around 2-3 minutes when administered intravenously, with effects lasting approximately 20-35 minutes depending on dosage .
Physical and Chemical Properties Analysis

Atracurium possesses specific physical and chemical properties that influence its use in medical applications.

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like acetonitrile and ethanol.

Chemical Properties

  • Stability: Atracurium is stable under acidic conditions but degrades via Hofmann elimination at physiological pH.
  • pH Sensitivity: Its degradation rate varies with temperature and pH levels, making it suitable for use in patients with varying metabolic capacities .
Applications

Atracurium is primarily utilized in clinical settings for:

  • Anesthesia: Facilitating intubation during surgeries.
  • Critical Care: Providing muscle relaxation in mechanically ventilated patients.
  • Research: Studying neuromuscular transmission and pharmacological interventions in muscle activity.

Its unique pharmacokinetic profile allows safe use in patients with compromised renal or hepatic function, making it a valuable agent in diverse medical scenarios .

Chemical and Pharmacological Profile of Atracurium Besylate

Structural Characterization and Stereochemical Considerations

Atracurium besylate (chemical name: 2,2'-{1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium] dibenzenesulfonate) is a complex bisbenzylisoquinolinium compound with the molecular formula C₆₅H₈₂N₂O₁₈S₂ and a molecular weight of 1243.49 g/mol [4] [8]. The molecule features two quaternary ammonium groups separated by a 13-atom hydrocarbon chain containing ester linkages and a central pentamethylene spacer. This structural configuration enables its unique self-degradation properties while maintaining the distance between nitrogen atoms (approximately 1.4 nm) required for optimal interaction with nicotinic acetylcholine receptor subunits [8] [9].

The molecule contains four chiral centers, theoretically permitting 16 stereoisomers. However, molecular symmetry reduces this to 10 distinct stereoisomers. Commercial atracurium besylate consists of a consistent isomeric mixture dominated (approximately 3:1 ratio) by stereoisomers where the methyl group attached to the quaternary nitrogen projects opposite to the adjacent substituted-benzyl moiety (RR' and SS' configurations) [4] [8]. The isomeric composition significantly influences its pharmacodynamics, as different stereoisomers exhibit varying potency and degradation rates. The benzylisoquinoline moieties feature methoxy groups at positions 6,7,3', and 4' on the tetrahydroisoquinoline rings, contributing to its water solubility and receptor binding characteristics [3] [9].

Table 1: Molecular Characteristics of Atracurium Besylate

PropertySpecification
Molecular FormulaC₆₅H₈₂N₂O₁₈S₂
Molecular Weight1243.49 g/mol
Chiral Centers4 (10 distinct stereoisomers)
Predominant ConfigurationRR'/SS' isomers (~75% of mixture)
Quaternary Ammonium GroupsTwo, separated by 13-atom chain
Key Functional GroupsEster linkages, benzylisoquinolinium structures
Aqueous SolubilityHighly soluble (10 mg/mL as besylate salt)

Mechanism of Action: Competitive Antagonism at Nicotinic Acetylcholine Receptors

Atracurium besylate functions as a competitive, non-depolarizing neuromuscular blocking agent by specifically antagonizing acetylcholine (ACh) at post-synaptic nicotinic receptors (nAChRs) located on skeletal muscle motor end-plates. The compound's bis-quaternary ammonium structure enables simultaneous binding to both α-subunits of the nAChR pentameric complex (α₂βεδ composition in mature neuromuscular junctions), preventing the conformational changes required for ion channel opening [2] [9]. This competitive inhibition stabilizes the postsynaptic membrane without initiating depolarization, thereby interrupting neuromuscular signal transmission and inducing dose-dependent flaccid paralysis [8] [9].

The binding affinity of atracurium for nAChRs is approximately 10-fold higher than for muscarinic receptors, contributing to its favorable neuromuscular selectivity profile. Its ED₉₅ (dose producing 95% suppression of muscle twitch response) averages 0.23 mg/kg under balanced anesthesia, with an onset of action of 2-2.5 minutes at standard intubating doses (0.4-0.5 mg/kg) [8]. Unlike depolarizing agents (e.g., succinylcholine), atracurium does not produce fasciculations or transient muscle contractions prior to blockade establishment. The depth and duration of neuromuscular blockade are inversely proportional to acetylcholine concentration at the synaptic cleft, allowing pharmacological reversal with acetylcholinesterase inhibitors (neostigmine, edrophonium) which increase synaptic ACh levels and competitively displace atracurium molecules [2] [9].

Table 2: Pharmacodynamic Properties of Atracurium at the Neuromuscular Junction

ParameterCharacteristic
Receptor TargetPostsynaptic nicotinic acetylcholine receptors (α₂βεδ)
MechanismReversible competitive antagonism
Binding SitesTwo α-subunits per receptor complex
Affinity (Relative to ACh)~100-fold higher affinity than ACh for inactive state
Selectivity Ratio (nAChR:mAChR)~10:1
Onset (0.5 mg/kg IV)2-2.5 minutes to optimal intubating conditions
ED₉₅0.23 mg/kg
Synaptic Half-lifeApproximately 20 minutes
ReversibilityComplete with acetylcholinesterase inhibitors

Hofmann Elimination: pH- and Temperature-Dependent Degradation Pathways

Atracurium besylate undergoes pH- and temperature-dependent degradation primarily through Hofmann elimination, a non-enzymatic chemical process independent of hepatic or renal function. This organ-independent pathway involves a retro-Michael reaction where the quaternary ammonium group undergoes molecular fragmentation into laudanosine (a tertiary amine tetrahydroisoquinoline derivative) and a quaternary monoacrylate [4] [8] [10]. The reaction follows first-order kinetics and is significantly influenced by physiological variables:

  • pH Dependence: The elimination rate increases exponentially with rising pH. At physiological pH (7.4), the in vitro degradation half-life is approximately 20 minutes, decreasing to 8-10 minutes at pH 7.6 and increasing to >60 minutes at pH 6.9 [4] [10]. Acidosis consequently prolongs neuromuscular blockade by preserving the active compound.
  • Temperature Sensitivity: Hofmann elimination exhibits a Q₁₀ (temperature coefficient) of approximately 3.0, meaning the degradation rate triples with each 10°C temperature increase. During hypothermia (25-28°C), the required infusion rate decreases by approximately 50% to maintain equivalent neuromuscular blockade due to slowed degradation [2] [8].
  • Metabolite Profile: Laudanosine, the primary metabolite, lacks neuromuscular blocking activity but crosses the blood-brain barrier and exhibits central nervous system stimulant properties. Animal studies indicate potential convulsant effects at plasma concentrations >17 μg/mL, though clinical studies in humans demonstrate concentrations typically remain below 5.5 μg/mL even during prolonged infusions [2] [4]. Laudanosine undergoes hepatic metabolism (N-demethylation and glucuronidation) and renal excretion, with an elimination half-life of approximately 197 minutes – significantly longer than atracurium's 20-minute half-life [2] [10].

Table 3: Hofmann Elimination Characteristics of Atracurium Besylate

ParameterValue/RelationshipClinical Implication
Reaction TypeNon-enzymatic, first-order kineticsOrgan-independent elimination
Half-life at pH 7.4~20 minutesIntermediate duration of action
pH SensitivityRate ↓ by 50% per 0.5 pH unit ↓Prolonged blockade in acidosis
Temperature CoefficientQ₁₀ ≈ 3.0Reduced infusion requirements in hypothermia
Primary MetaboliteLaudanosineCNS excitation potential at high concentrations
Laudanosine t½~197 minutesPotential accumulation in hepatic impairment
% Total Clearance45-55%Major elimination pathway

Ester Hydrolysis by Nonspecific Plasma Esterases

Complementary to Hofmann elimination, atracurium undergoes enzymatic degradation via ester hydrolysis catalyzed by nonspecific plasma esterases. These ubiquitous enzymes (carboxylesterases; EC 3.1.1.1) hydrolyze the ester linkages in atracurium's carbon chain, producing quaternary monoalcohols and acid metabolites [8] [10]. Unlike succinylcholine or mivacurium metabolism, atracurium hydrolysis is independent of plasma pseudocholinesterase (butyrylcholinesterase), making its degradation unaffected by pseudocholinesterase deficiency [8] [10].

Key characteristics of ester hydrolysis pathway:

  • Enzyme Specificity: The esterases involved are distinct from acetylcholinesterase and pseudocholinesterase, belonging to a family of hepatic carboxylesterases released into plasma. Their activity varies minimally across populations, contributing to atracurium's predictable duration [10].
  • pH Influence: Hydrolysis accelerates under acidic conditions, contrasting with Hofmann elimination. This creates a self-buffering degradation system where one pathway compensates when the other is impaired [10].
  • Metabolites: The primary hydrolysis metabolites lack neuromuscular blocking activity. Unlike laudanosine, they do not cross the blood-brain barrier significantly and are renally excreted [10].
  • Contribution to Clearance: Pharmacokinetic studies using compartmental modeling attribute approximately 35-45% of total clearance to ester hydrolysis. Combined with Hofmann elimination, these pathways account for >90% of atracurium's metabolism, minimizing dependence on hepatic or renal elimination (Clₒᵣgₐₙ: 3.0 ± 0.9 ml·kg⁻¹·min⁻¹) [10].

The synergistic action of Hofmann elimination and ester hydrolysis confers exceptional pharmacokinetic stability in patients with organ dysfunction. This dual-pathway design represents a pioneering approach in neuromuscular blocker development, ensuring predictable termination of action regardless of hepatic or renal status [8] [9] [10].

Comparative Analysis of Benzylisoquinoline Derivatives

Atracurium belongs to the benzylisoquinolinium class of neuromuscular blocking agents, characterized by dimeric structures containing two tetrahydroisoquinoline rings connected by varying linkers. Its pharmacological profile differs significantly from other derivatives due to specific structural modifications enabling Hofmann elimination:

Properties

CAS Number

64228-79-1

Product Name

Atracurium

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Molecular Formula

C53H72N2O12+2

Molecular Weight

929.1 g/mol

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2

InChI Key

YXSLJKQTIDHPOT-UHFFFAOYSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Solubility

2.32e-05 g/L

Synonyms

33 A 74
A 74, 33
Atracurium
Atracurium Besilate
Atracurium Besylate
Atracurium Dibesylate
Besilate, Atracurium
BW 33A
BW-33A
BW33A
Relatrac
Tracrium

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.